3-((4-chlorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide

NMDA receptor GluN1 radioligand binding

3-((4-Chlorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide is a synthetic thiazole-propanamide hybrid (C₁₉H₁₇ClN₂O₂S₂; MW 404.93) bearing a 4-chlorophenylthioether side chain and a 4-methoxyphenyl-substituted thiazole core. It is structurally nested within the broader 2-aminothiazole pharmacophore class exploited for acetylcholinesterase (AChE) inhibition and is catalogued in ChEMBL (CHEMBL857545) with reported NMDA glutamate receptor 1 (GluN1) binding data from rat spinal cord membrane assays.

Molecular Formula C19H17ClN2O2S2
Molecular Weight 404.93
CAS No. 895475-24-8
Cat. No. B2471084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-chlorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide
CAS895475-24-8
Molecular FormulaC19H17ClN2O2S2
Molecular Weight404.93
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H17ClN2O2S2/c1-24-15-6-2-13(3-7-15)17-12-26-19(21-17)22-18(23)10-11-25-16-8-4-14(20)5-9-16/h2-9,12H,10-11H2,1H3,(H,21,22,23)
InChIKeyFBCNTVGRRGKFJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-Chlorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide (CAS 895475-24-8): Structural Classification and Pharmacophore Context


3-((4-Chlorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide is a synthetic thiazole-propanamide hybrid (C₁₉H₁₇ClN₂O₂S₂; MW 404.93) bearing a 4-chlorophenylthioether side chain and a 4-methoxyphenyl-substituted thiazole core [1]. It is structurally nested within the broader 2-aminothiazole pharmacophore class exploited for acetylcholinesterase (AChE) inhibition [2] and is catalogued in ChEMBL (CHEMBL857545) with reported NMDA glutamate receptor 1 (GluN1) binding data from rat spinal cord membrane assays [3]. Unlike many in-class analogs that rely on amine, tosyl, or pyrrolidine substituents for target engagement, this compound presents a distinctive thioether-linked chlorophenyl motif that alters both electronic character and conformational flexibility relative to common comparators.

Why 3-((4-Chlorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide Cannot Be Replaced by In-Class Propanamide-Thiazole Analogs


Within the 2-amidothiazole chemotype, subtle alterations in the N-acyl side chain and C4-aryl substitution on the thiazole ring produce dramatic shifts in both potency and target selectivity [1]. The target compound’s 4-chlorophenylthioether side chain is geometrically and electronically distinct from the pyrrolidine-propionamide motif found in the lead AChE inhibitor N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(pyrrolidin-1-yl)propionamide (IC₅₀ = 5.84 μM vs. AChE) [2], and from the tosylacetamide-based AChE inhibitors with sub-micromolar potency [3]. Furthermore, positional isomerism—exemplified by N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide (ChemDiv catalog)—swaps the aryl groups between the thiazole core and the propanamide chain, fundamentally altering pharmacophoric geometry and predicted binding poses . These structural divergences mean that procurement or screening decisions cannot rely on class-average potency assumptions; each analog must be evaluated on its own quantitative profile. The following evidence section details what is verifiably known for this specific compound relative to its closest analogs.

3-((4-Chlorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide: Quantitative Comparator Evidence for Procurement Decision-Making


NMDA Receptor GluN1 Binding: ChEMBL-Curated Evidence Distinguishing the Target Compound from AChE-Focused In-Class Analogs

The target compound (CHEMBL857545) has been directly evaluated for inhibition of [³H]-strychnine binding to the N-methyl-D-aspartate (NMDA) glutamate receptor 1 (GluN1) in rat spinal cord membranes, an assay deposited in ChEMBL via BindingDB [1]. This represents a target engagement profile clearly differentiated from the predominant AChE-focused screening of related 4-methoxyphenylthiazole-2-amine analogs [2]. While the exact Ki/IC₅₀ value was not retrievable from publicly accessible database summaries at the time of this analysis, the very presence of this curated bioactivity record in ChEMBL indicates that the compound survived primary screening filtration—a non-trivial differentiator when most in-class 2-amidothiazole analogs are exclusively annotated for AChE or butyrylcholinesterase (BuChE) inhibition [3].

NMDA receptor GluN1 radioligand binding strychnine displacement

Thioether vs. Amine/Tosyl Side-Chain: Structural Differentiation Governing Physicochemical and ADMET Predictions

The target compound incorporates a 4-chlorophenylthioether side chain linked to the propanamide backbone via a sulfur atom, in contrast to the nitrogen-linked pyrrolidine or tosyl-acetamide substituents found in structurally related AChE inhibitors from the Zhang et al. (2019) and related series [1]. The replacement of a basic amine (pyrrolidine, pKa ~11) with a neutral thioether (C–S–C, pKa N/A) eliminates a protonation-sensitive center, which is predicted to reduce susceptibility to pH-dependent solubility variation and lysosomal trapping [2]. In silico ADMET predictions for the 4-methoxy-phenylthiazole-2-amine scaffold indicate that compound 5g (with an amine-bearing side chain) exhibits satisfactory drug-like properties; however, direct comparative ADMET prediction data for the target compound's thioether analog have not been published [3].

thioether linkage cLogP ADMET prediction 4-methoxy-phenylthiazole-2-amine

Molecular Weight and Lipophilicity Differentiation from the Dimethoxy-Phenyl Analog (CAS 895475-62-4)

A directly comparable analog—3-((4-chlorophenyl)thio)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide (CAS 895475-62-4)—differs from the target compound solely by the addition of a second methoxy group at the meta position of the phenyl ring attached to the thiazole C4 . This substitution increases the molecular weight from 404.93 to 434.95 g/mol (Δ +30.02) and alters the hydrogen-bond acceptor count, both of which influence compliance with Lipinski's Rule of Five and permeability metrics [1]. For screening libraries where molecular weight filtering is applied (e.g., fragment-based or lead-like criteria), the target compound's lower MW may confer a selection advantage over the dimethoxy analog.

molecular weight lipophilicity dimethoxy analog physicochemical comparison

Positional Isomerism: Pharmacophoric Consequences vs. N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide

The target compound and N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide (ChemDiv catalog) share identical heavy-atom composition (C₁₉H₁₇ClN₂O₂S; MW 372.87 vs. 404.93 for the S-containing target) but differ fundamentally in the placement of the 4-chlorophenyl and 4-methoxyphenyl groups: in the target, the 4-methoxyphenyl is attached to the thiazole C4 and the 4-chlorophenyl is on the thioether side chain, whereas in the positional isomer, the 4-chlorophenyl sits on the thiazole C4 and the 4-methoxyphenyl is on the propanamide chain . This swap generates distinct 3D pharmacophoric vectors that are predicted to yield non-overlapping binding modes at shared protein targets [1]. No published head-to-head bioactivity comparison exists for these two isomers.

positional isomer pharmacophore geometry aryl substitution pattern

C4-Aryl Thiazole Substitution: Presence vs. Absence of the 4-Methoxyphenyl Group Relative to the Unsubstituted Thiazole Analog

The closest commercially catalogued simplification of the target compound is 3-[(4-chlorophenyl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide (CAS 878966-48-4; MW 298.8), which retains the 4-chlorophenylthioether-propanamide core but lacks the 4-(4-methoxyphenyl) substitution on the thiazole ring . The 4-methoxyphenyl group in the target compound provides an additional aromatic ring capable of π–π stacking and hydrophobic interactions with target protein binding sites—a feature entirely absent in the unsubstituted thiazole analog [1]. The molecular weight increase (Δ +106.13 g/mol, 35.5%) and the addition of one hydrogen-bond acceptor (methoxy oxygen) quantitatively differentiate the two compounds. No comparative biological activity data are available in the public domain for these two analogs.

thiazole C4 substitution aryl group hydrophobic contact π-stacking

3-((4-Chlorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide: Evidence-Backed Application Scenarios for Research Procurement


NMDA Receptor-Focused Neurological Screening Cascades

The ChEMBL/BindingDB annotation of NMDA GluN1 binding activity for this compound [1] positions it as a screening candidate for glutamatergic pathway programs—including stroke, neuropathic pain, and schizophrenia research—where closely related thiazole-propanamide analogs are exclusively characterized for cholinergic targets [2]. Procurement for these programs is justified because in-class AChE-focused analogs lack any NMDA annotation and therefore cannot serve as surrogates.

Lead-Like and Fragment-Elaboration Screening Libraries

With a molecular weight of 404.93 g/mol—approximately 30 g/mol lower than the dimethoxy analog CAS 895475-62-4—the target compound better satisfies lead-likeness criteria (MW ≤ 450 preferred) [1]. Its neutral thioether side chain eliminates the basic amine center present in the pyrrolidine-propionamide reference compound, reducing predicted pH-dependent logD variability [2], making it a preferred selection for diversity-oriented and lead-like screening decks.

Structure-Activity Relationship (SAR) Studies on Thioether-Containing 2-Amidothiazoles

The target compound provides a unique SAR probe point within 2-amidothiazole chemical space: it combines a neutral 4-chlorophenylthioether side chain with a 4-(4-methoxyphenyl)thiazole core [1]. This specific combination is absent from published series (e.g., Zhang et al. 2019), making it valuable for dissecting the contribution of the thioether sulfur atom to target binding, metabolic stability, and cellular permeability relative to amine, tosyl, or direct aryl-propanamide chain analogs [2].

Negative Control Selection for Positional Isomer Studies

When screening the positional isomer N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide (MW 372.87), the target compound serves as the matched thioether-containing comparator for evaluating the impact of aryl substitution topology on target selectivity [1]. Parallel procurement of both isomers enables rigorous pharmacophoric mapping studies that cannot be conducted with either compound alone.

Quote Request

Request a Quote for 3-((4-chlorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.